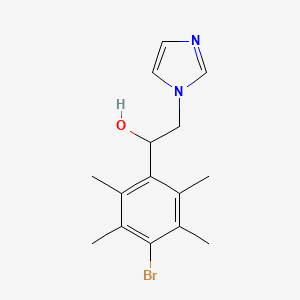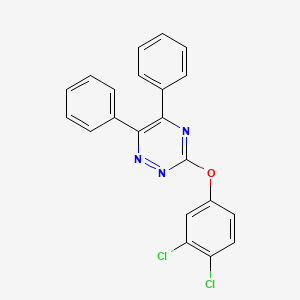![molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4](/img/structure/B14436375.png)
9,9-Dimethylbicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethylbicyclo[331]nonane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular N-alkylation in the presence of a base, which facilitates the formation of the bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to promote the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
9,9-Dimethylbicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to investigate its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, making it structurally similar but with different chemical properties.
Uniqueness: 9,9-Dimethylbicyclo[3.3.1]nonane is unique due to its stability and the presence of two methyl groups at the 9-position, which influence its reactivity and potential applications. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
75984-22-4 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
9,9-dimethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
LZCUJKWUUWZVAC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCC1CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


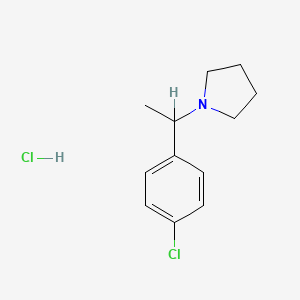
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
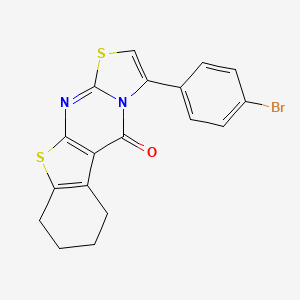
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
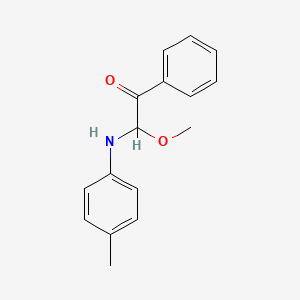

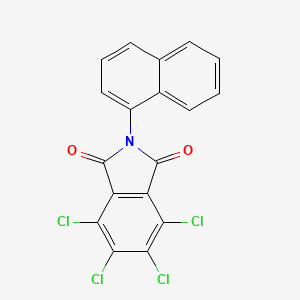
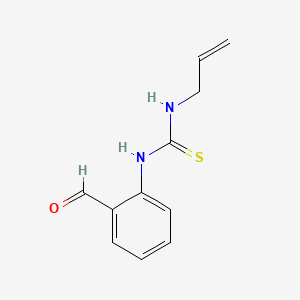
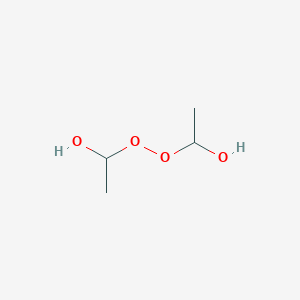
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
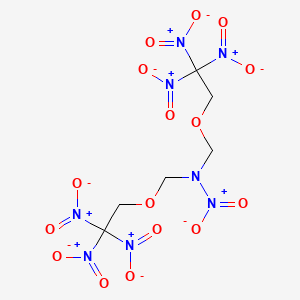
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
